molecular formula C19H21FN2O2 B5688354 (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone

(2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone

Cat. No.: B5688354
M. Wt: 328.4 g/mol
InChI Key: VFGMWLZEKCNTLP-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone is a piperazine-based compound featuring a 2-fluorophenyl group and a 4-methoxybenzyl substituent linked via a ketone bridge. The 4-methoxybenzyl group enhances lipophilicity, while the 2-fluorophenyl moiety introduces electron-withdrawing effects, influencing electronic distribution and binding affinity .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-16-8-6-15(7-9-16)14-21-10-12-22(13-11-21)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGMWLZEKCNTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a methoxybenzyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction. In this step, 2-fluorobenzoyl chloride reacts with the previously formed piperazine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Aryl Group

  • [4-(4-Fluorobenzyl)piperazin-1-yl][3-fluoro-2-(trifluoromethyl)phenyl]methanone (23): Replacing the 2-fluorophenyl group with a 3-fluoro-2-(trifluoromethyl)phenyl moiety increases steric bulk and electron-withdrawing character. The trifluoromethyl group enhances metabolic stability but may reduce solubility. $^1$H-NMR (CDCl₃) shows distinct aromatic proton shifts at δ 7.34 (multiplet, ArH) and δ 6.91 (multiplet, ArH) . Key Difference: Higher molecular weight (418.4 g/mol vs. ~380 g/mol for the target compound) and altered electronic properties due to trifluoromethyl substitution .
  • Key Difference: Nitro and chloro substituents may confer higher reactivity compared to methoxy groups .

Variations in the Piperazine Substituent

  • 4-(5-Nitro-2-pyridyl)piperazinomethanone: Replacing the 4-methoxybenzyl group with a 5-nitro-2-pyridyl substituent introduces a heteroaromatic ring. The nitro group may improve binding to enzymes like kinases but reduces metabolic stability. Molecular weight increases to ~384 g/mol . Key Difference: Enhanced polarity due to the pyridyl nitro group, altering solubility and target selectivity .
  • LCMS data confirm a molecular weight of 387.2 g/mol, with $^1$H-NMR showing a hydroxyl proton at δ 5.2 . Key Difference: Hydroxyl group enhances hydrophilicity compared to the methoxybenzyl group in the target compound .

Hybrid and Bulky Substituents

  • InChIKey: CCWMSLYDTLVXJF-UHFFFAOYSA-N indicates unique stereoelectronic properties. Molecular weight: ~417.5 g/mol . Key Difference: Bulky tert-butyl group may limit membrane permeability but improve metabolic stability .
  • Synthesis involves SnCl₂ reduction of nitro precursors, yielding amines for further functionalization . Key Difference: Furan-based compounds exhibit distinct electronic profiles and synthetic pathways compared to benzyl-substituted analogs .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Spectral Data ($^1$H-NMR, CDCl₃)
Target Compound ~380 Not reported 4-Methoxybenzyl, 2-fluorophenyl Expected aromatic protons δ 6.8–7.3 (ArH)
Compound 23 418.4 Not reported 4-Fluorobenzyl, 3-F-2-CF₃-phenyl δ 7.34 (ArH), δ 3.79 (CH₂)
SMI481 391.8 88–90 4-Cl-3-NO₂-phenyl, 2,4-difluorophenyl Not fully reported
Compound 12 387.2 153–154 4-Hydroxyphenyl, 3-bromophenyl δ 5.2 (OH), δ 7.2–7.5 (ArH)
[4-(5-Nitro-2-pyridyl)piperazino] analog ~384 Not reported 5-Nitro-2-pyridyl Not reported

Discussion of Structural and Functional Trends

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Nitro (SMI481 ) and trifluoromethyl (Compound 23 ) groups enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes.
    • Methoxy (target compound) and hydroxyl (Compound 12 ) groups improve solubility but may reduce membrane permeability.
  • Steric Effects :

    • Bulky substituents (e.g., tert-butyl ) improve metabolic stability but may hinder target engagement.
    • Smaller groups (e.g., methoxybenzyl) balance lipophilicity and steric accessibility.
  • Synthetic Accessibility :

    • Piperazine-based compounds are typically synthesized via alkylation or acylation of piperazine precursors .
    • Functional group compatibility (e.g., nitro reduction in furan derivatives ) enables diverse derivatization.

Biological Activity

The compound (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone can be represented as follows:

  • IUPAC Name : (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone
  • Molecular Formula : C18H20FN3O
  • Molecular Weight : 313.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been identified:

  • Inhibition of Tyrosinase : The compound may exhibit inhibitory effects on the enzyme tyrosinase, which is crucial in melanin biosynthesis. Inhibition of this enzyme can have therapeutic implications for conditions such as hyperpigmentation and melanoma .
  • Dopamine Transporter Interaction : Similar compounds have shown selective binding to dopamine transporters, suggesting that (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone might also interact with neurotransmitter systems, potentially influencing mood and cognition .
  • Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of (2-fluorophenyl)[4-(4-methoxybenzyl)piperazino]methanone:

  • Study on Tyrosinase Inhibition : A series of piperazine derivatives were evaluated for their inhibitory effects on tyrosinase. Compounds with similar structures demonstrated IC50 values below 5 μM, indicating strong inhibitory potential. The introduction of electron-donating groups significantly enhanced the activity .
  • Dopamine Transporter Selectivity : Research on analogs revealed that compounds with fluorine substitutions exhibited increased selectivity towards dopamine transporters compared to their unsubstituted counterparts. This suggests that (2-fluorophenyl) moiety could enhance the affinity for these targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosinase InhibitionIC50 < 5 μM
Dopamine TransporterIncreased selectivity
Antioxidant ActivityProtective against oxidative stress

Table 2: Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Mechanism of Action
(4-hydroxyphenyl)piperazin-1-yl methanone1.5Tyrosinase inhibitor
1-(3-phenylpropyl)piperidine analogVariesDopamine transporter ligand
(4-methoxyphenyl)piperazineVariesAntioxidant and neuroprotective

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